1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Description
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (molecular formula: C₁₁H₂₀N₄O₂S, molecular weight: 272.37 g/mol) is a sulfonamide derivative featuring a piperazine core linked to a substituted pyrazole moiety. This compound is characterized by a 1-ethyl-3,5-dimethylpyrazole group sulfonylated at the 4-position, attached to the piperazine ring . Key identifiers include ChemSpider ID 21266310 and MDL number MFCD09473381.
Properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-4-15-10(3)11(9(2)13-15)18(16,17)14-7-5-12-6-8-14/h12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJEXWUKQILOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being investigated .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonyl Piperazine/Piperidine Derivatives
Pharmacological and Functional Comparisons
- Imaging Agents: [¹¹C]DASA-23 and [¹⁸F]DASA-23 demonstrate the adaptability of sulfonyl piperazines for diagnostic applications, targeting PKM2 in glioblastoma . The target compound’s lack of fluorination limits its utility in imaging but may favor therapeutic use.
- Enzyme Inhibition : Sulfonyl piperazines with benzhydryl or dichlorobenzyl groups (e.g., 6d , ) exhibit DPP-4 or antiproliferative activity, suggesting the target’s pyrazole group could be optimized for similar targets .
- Thermal Stability : Melting points for analogs range from 132°C to 230°C (e.g., 6d–l in ), but data for the target compound are lacking. Higher thermal stability correlates with crystalline purity, critical for formulation .
Biological Activity
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C13H21N3O4S
- Molecular Weight : 315.39 g/mol
- IUPAC Name : this compound
- SMILES : CCn1nc(C)c(S(=O)(=O)N2CCN(CC2)C(=O)C(Cc(cc2)ccc2NC(C)=O))c1C
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
Case Study :
A series of pyrazole derivatives were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting that modifications to the pyrazole structure can enhance antitumor activity .
Anti-inflammatory Properties
Pyrazole derivatives have also shown promising anti-inflammatory effects. For instance, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
Research Findings :
In vitro experiments demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been explored extensively. Compounds similar to this compound exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
| Activity Type | Mechanism | Targeted Pathway |
|---|---|---|
| Antitumor | Enzyme inhibition | BRAF(V600E), EGFR |
| Anti-inflammatory | Cytokine inhibition | TNF-alpha, NO production |
| Antibacterial | Membrane disruption | Bacterial cell integrity |
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For example, the presence of sulfonyl groups enhances solubility and bioavailability, which are critical for effective drug action .
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dilution to avoid side products .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonylation efficiency .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₃H₂₁N₄O₂S; [M+H]⁺ = 299.35) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How does the molecular structure influence its potential biological activity?
Answer:
- Piperazine Core : Acts as a flexible scaffold for receptor interactions, mimicking neurotransmitters like serotonin and dopamine .
- Sulfonyl Group : Enhances metabolic stability and modulates solubility, critical for blood-brain barrier penetration .
- Pyrazole Substituents : The ethyl and methyl groups influence steric hindrance and electronic effects, affecting binding affinity to targets like tyrosine kinases or GPCRs .
Q. Structural Insights :
- X-ray Crystallography : Reveals chair conformation of the piperazine ring and planar pyrazole geometry, critical for docking studies .
- Computational Modeling : DFT calculations predict electron-deficient sulfonyl groups enhance hydrogen bonding with receptor residues .
Advanced: What in vitro models are suitable for evaluating its pharmacological effects?
Answer:
- Receptor Binding Assays :
- Radioligand Competition : Test affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors using [³H]-ketanserin or [³H]-spiperone .
- IC₅₀ Determination : Dose-response curves in HEK293 cells expressing cloned receptors .
- Enzyme Inhibition :
- Tyrosinase/Fungal Enzymes : Monitor activity via spectrophotometric assays (e.g., L-DOPA oxidation) .
- Anticancer Screening :
- NCI-60 Panel : Evaluate log GI₅₀ values (e.g., -5.87 for leukemia cell lines) .
Advanced: Are there structure-activity relationship (SAR) studies for modifying this compound?
Answer:
SAR studies focus on optimizing substituents for enhanced activity:
- Pyrazole Modifications :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase anticancer potency (e.g., log GI₅₀ improvement by 0.3–0.5 units) .
- Bulkier Alkyl Chains : Reduce metabolic clearance but may decrease solubility .
- Piperazine Modifications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
